![molecular formula C11H12Cl2O B14727976 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 6834-36-2](/img/structure/B14727976.png)
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and an allyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dichloro-2-methylbenzene.
Allylation: The key step involves the allylation of 1,5-dichloro-2-methylbenzene using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the allyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas with a palladium catalyst are typical.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include epoxides or alcohols derived from the allyl ether group.
Reduction: Products include dechlorinated compounds or modified allyl groups.
Applications De Recherche Scientifique
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of cellular processes, such as signal transduction or metabolic regulation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloro-2-methylbenzene: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene:
1,5-Dichloro-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the combination of chlorine atoms, a methyl group, and an allyl ether group on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
6834-36-2 |
|---|---|
Formule moléculaire |
C11H12Cl2O |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
1,5-dichloro-2-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)6-14-11-4-8(3)9(12)5-10(11)13/h4-5H,1,6H2,2-3H3 |
Clé InChI |
LIFPLABERBHBGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
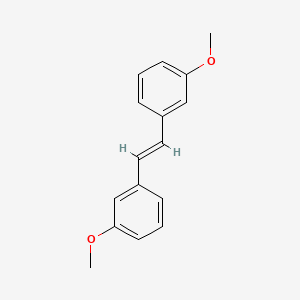
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
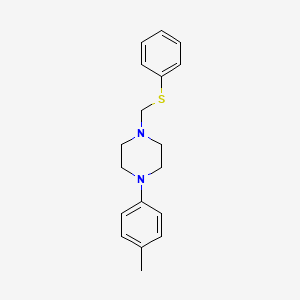
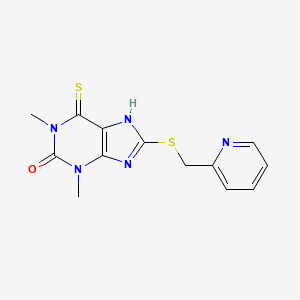

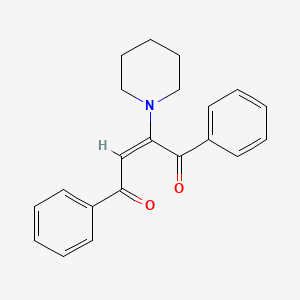
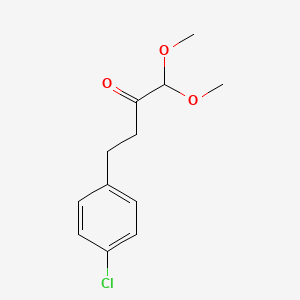
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)


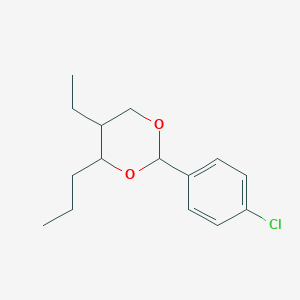
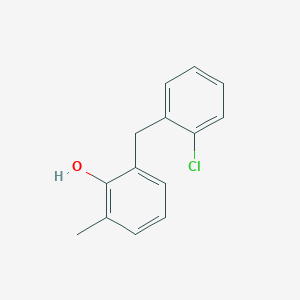
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
